Distinct Reactivity of 3-Chloroindazoles in Arylamination Reactions
3-Chloro(bromo)indazoles, including 3-chloro-1H-indazol-7-ol, exhibit markedly low reactivity towards aromatic amines under standard conditions, a property that distinguishes them from other indazole derivatives [1].
| Evidence Dimension | Reactivity in nucleophilic aromatic substitution |
|---|---|
| Target Compound Data | 3-Chloro(bromo)indazoles do not react with aromatic amines even under severe conditions. |
| Comparator Or Baseline | Other indazole derivatives (unspecified) that are reactive under similar conditions. |
| Quantified Difference | Qualitative: No reaction vs. expected reaction. |
| Conditions | Attempted reaction of 3-chloro(bromo)indazoles with aromatic amines under severe conditions; catalyzed exchange observed only with amine hydrochlorides/hydrobromides. |
Why This Matters
This unique reactivity profile is critical for synthetic planning; it indicates that 3-chloro-1H-indazol-7-ol cannot be directly used in certain amine coupling reactions without specific catalytic conditions, preventing wasted effort and guiding alternative synthetic routes.
- [1] Burmistrov, S.I., Belykh, V.S. Synthesis of 3-arylaminoindazoles. Chem Heterocycl Compd 9, 230–231 (1973). View Source
